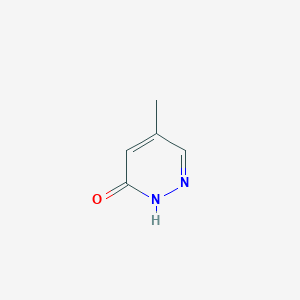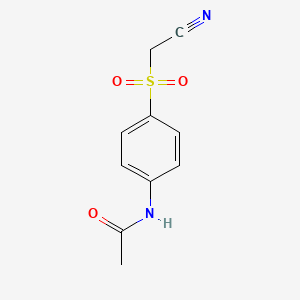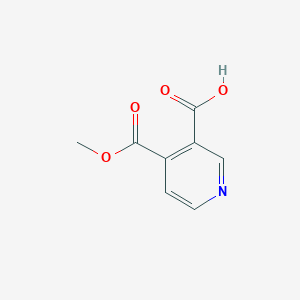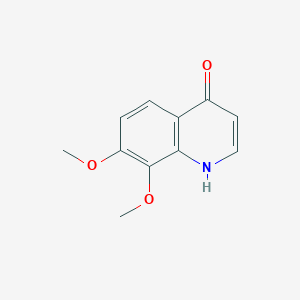
4-ヒドロキシ-7,8-ジメトキシキノリン
説明
4-Hydroxy-7,8-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-7,8-dimethoxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-7,8-dimethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7,8-dimethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗微生物用途
4-ヒドロキシ-7,8-ジメトキシキノリン: は、特に薬剤耐性株に対する新しい抗菌化合物の創出における可能性について研究されています。 この化合物の誘導体は、グラム陽性微生物に対して阻害効果を示しており、これは感染症との闘いにおいて非常に重要です .
医薬品化学
医薬品化学の分野では、4-ヒドロキシ-7,8-ジメトキシキノリン誘導体が、その薬理学的意義のために研究されています。それらは、抗がん剤、抗酸化剤、抗炎症剤、および抗マラリア剤を含む幅広い生物学的応答に関連付けられています。 これは、それらを治療薬開発における貴重なファーマコフォアのクラスにするものです .
農業
農業では、4-ヒドロキシ-7,8-ジメトキシキノリンは、殺虫剤や除草剤の合成における中間体として使用されます。 その殺菌および殺虫特性は、作物を保護し、より高い収量を確保するために活用されます .
材料科学
この化合物の誘導体、特に7,8-ジヒドロキシキノリンに関連するものは、神経保護特性を持つように合成されています。 これらの特性は、材料科学における潜在的な用途について研究されており、たとえば、有益な生物学的相互作用を持つことができる材料の開発などがあります .
環境用途
4-ヒドロキシ-7,8-ジメトキシキノリンの環境用途に関する直接的な参考文献は見つかりませんでしたが、8-ヒドロキシキノリンなどのその構造類似体は、さまざまなカチオンとの強いキレート特性で知られています。 この特性は、土壌や水路から有毒な金属を除去するために使用できるため、環境修復にとって重要です .
産業用途
産業環境では、4-ヒドロキシ-7,8-ジメトキシキノリンは、その特殊な化学的特性で知られています。 これは、サプライヤーによってさまざまな特殊な用途のために提供されており、より複雑な化合物の合成における化学中間体としての使用が含まれる可能性があります .
作用機序
Target of Action
It is known that quinolines, the parent heterocycle of this compound, have a wide range of biological and pharmacological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Biochemical Pathways
Quinolines are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities .
生化学分析
Biochemical Properties
4-Hydroxy-7,8-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular oxidative state .
Cellular Effects
4-Hydroxy-7,8-dimethoxyquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-7,8-dimethoxyquinoline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can bind to DNA and influence gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7,8-dimethoxyquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7,8-dimethoxyquinoline vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
4-Hydroxy-7,8-dimethoxyquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Hydroxy-7,8-dimethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins that facilitate its distribution within the cell . This distribution can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-Hydroxy-7,8-dimethoxyquinoline exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function . This subcellular localization is crucial for its activity and function within the cell .
特性
IUPAC Name |
7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBTCLRDAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-05-3 | |
| Record name | 7,8-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


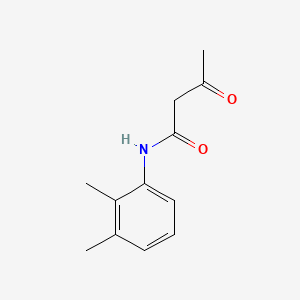
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
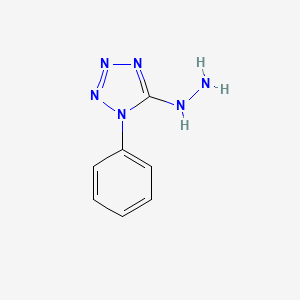
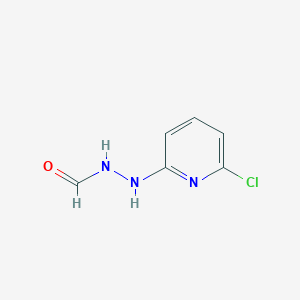
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

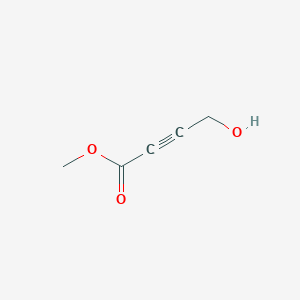
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide](/img/structure/B1296379.png)
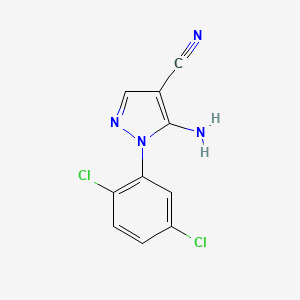
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
